6-Thioguanosine-5'-O-monophosphate sodium salt
Description
6-Thioguanosine-5'-O-monophosphate sodium salt (6-TGMP-Na) is a nucleoside monophosphate prodrug derived from the thiopurine class of antimetabolites. As a prodrug, 6-TGMP-Na bypasses the need for intracellular phosphorylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a common limitation of thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) .
6-TGMP-Na is designed to deliver the monophosphate form of 6-thioguanine directly into cells. Once internalized, the 5′-O-monophosphate group undergoes enzymatic cleavage, releasing 6-thioguanine, which is further phosphorylated to the triphosphate form (6-TGTP). This active metabolite incorporates into DNA, causing replication errors and cytotoxicity, particularly in rapidly dividing cancer cells .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12N5Na2O7PS |
|---|---|
Molecular Weight |
423.25 g/mol |
IUPAC Name |
disodium;[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2 |
InChI Key |
JLCOFDYIRHRQLK-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Protection of Guanosine Hydroxyl Groups
The synthesis of 6sGMP-Na begins with guanosine, where the 2'-, 3'-, and 5'-hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers. This step ensures regioselective modification at the 6-position while preventing unwanted side reactions during subsequent phosphorylation. The TBS-protected intermediate is isolated in high yields (>85%) through silica gel chromatography, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Thiolation with Lawesson’s Reagent
The 6-oxo group of guanosine is converted to a 6-thio moiety using Lawesson’s reagent, a well-established thiolating agent. Reaction conditions involve refluxing in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere for 6–8 hours, achieving near-quantitative conversion to 6-thioguanosine (6sG). The product is purified via flash chromatography, with ultraviolet-visible (UV-Vis) spectroscopy confirming a λmax shift from 254 nm (guanosine) to 340 nm (6sG), indicative of successful thiolation.
Phosphorylation and Deprotection
The 5'-hydroxyl group of 6sG is selectively deprotected using triethylamine trihydrofluoride, yielding a key intermediate for phosphorylation. Phosphoramidite chemistry is employed for monophosphate introduction, utilizing reagents such as 4-acetyloxybenzyl (AB)- or S-pivaloyl-2-thioethyl (tBuSATE) phosphoramidites. The phosphorylation step, catalyzed by 5-(benzylthio)-1H-tetrazole, proceeds at room temperature for 2 hours, followed by oxidation with tert-butyl hydroperoxide to stabilize the phosphate triester. Final deprotection of the remaining TBS groups with triethylamine trihydrofluoride affords 6sGMP, which is subsequently converted to the sodium salt via ion exchange chromatography.
Table 1: Key Reaction Parameters for Phosphoramidite-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TBS Protection | TBS-Cl, imidazole, DMF, 60°C, 12 h | 92 | >95 |
| Thiolation | Lawesson’s reagent, THF, reflux, 8 h | 95 | >98 |
| Phosphorylation | AB-phosphoramidite, tetrazole, RT, 2 h | 78 | >90 |
| Deprotection | NEt3·3HF, THF, RT, 1 h | 85 | >97 |
Alternative Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions: 6-Thioguanosine-5’-O-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to 6-thioguanosine-5’-O-diphosphate and 6-thioguanosine-5’-O-triphosphate
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, particularly in the synthesis of prodrugs.
Common Reagents and Conditions:
Oxidation: Typically involves enzymatic processes or chemical oxidants.
Substitution: Utilizes reagents like phenyl dichlorophosphate and triethylamine under controlled conditions.
Major Products:
Scientific Research Applications
Chemical Properties and Mechanism of Action
The chemical formula for 6-Thioguanosine-5'-O-monophosphate sodium salt is C10H14N5O7PS, with a CAS number of 74686-78-5. Its structure includes a sulfur atom replacing the oxygen found in guanosine, which enhances its antimetabolite activity. As an antimetabolite, it interferes with nucleic acid synthesis, inhibiting cell proliferation. This mechanism is particularly beneficial in targeting cancer cells, as it disrupts their ability to replicate and grow.
Scientific Research Applications
-
Cancer Treatment
- Leukemia : this compound has been used in the treatment of various types of leukemia. Studies indicate that it can inhibit the proliferation of leukemia cells, such as Nalm6 cells, through mechanisms involving cell cycle arrest and modulation of gene expression related to DNA methylation and histone deacetylation .
- Resistance to Chemotherapy : Research shows that prodrugs of this compound exhibit enhanced efficacy against thiopurine-resistant leukemia and breast cancer cells, suggesting its potential as a therapeutic agent for resistant cancer types.
-
Biochemical Pathway Modulation
- This compound modulates enzyme activities related to nucleotide metabolism, influencing pathways crucial for DNA replication and repair. Its interaction with transport proteins is vital for its cellular uptake, enhancing its biological efficacy.
- Epigenetic Research
Comparative Analysis with Related Compounds
The following table summarizes key compounds related to this compound, highlighting their structural similarities and unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 6-Thioguanosine | Directly related | Acts as a base for nucleotide synthesis |
| 6-Thioguanosine-5'-O-diphosphate sodium salt | Phosphorylated form | Intermediate in nucleotide metabolism |
| 6-Thioguanosine-5'-O-triphosphate sodium salt | Further phosphorylated form | Active metabolite involved in RNA synthesis |
| Guanosine | Natural counterpart | Lacks sulfur modification; serves as a reference point |
The unique thiol group in this compound enhances its ability to act as an antimetabolite compared to other guanosine derivatives, expanding its therapeutic potential against resistant cancer types.
Case Studies and Findings
- Inhibition of Cell Proliferation : A study demonstrated that treatment with varying concentrations of this compound led to a significant decrease in cell viability among Nalm6 cells over time, indicating its effectiveness as an anti-cancer agent .
- Gene Expression Modulation : The compound's impact on gene expression was assessed by measuring changes in DNMT and HDAC gene expressions post-treatment. Results indicated significant alterations that contribute to its antitumoral properties .
Mechanism of Action
The mechanism of action of 6-Thioguanosine-5’-O-monophosphate sodium salt involves its conversion to active metabolites, such as 6-thioguanosine triphosphate. These metabolites interfere with purine biosynthesis by inhibiting key enzymes like hypoxanthine-guanine phosphoribosyltransferase. This inhibition leads to the incorporation of thioguanine nucleotides into DNA and RNA, causing cytotoxic effects and disrupting cellular processes .
Comparison with Similar Compounds
6-Thioguanosine-5'-O-Triphosphate Sodium Salt (6-TGTP)
- Structural Difference: 6-TGTP contains three phosphate groups (triphosphate), whereas 6-TGMP-Na has one (monophosphate).
- Functional Role : 6-TGTP is the active metabolite responsible for DNA incorporation, disrupting replication and transcription. In contrast, 6-TGMP-Na acts as a prodrug requiring metabolic activation to 6-TGTP .
- Applications : 6-TGTP is used in biochemical studies of DNA synthesis and repair, while 6-TGMP-Na is optimized for therapeutic delivery due to its prodrug design .
6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)
- Metabolic Pathways: 6-MP and 6-TG require HGPRT for conversion to their monophosphate forms (6-TGMP and 6-thioinosine-5′-monophosphate, 6-thioIMP). 6-TGMP-Na bypasses this step, enhancing efficacy in HGPRT-deficient resistant cells . 6-thioIMP inhibits de novo purine synthesis, while 6-TGMP focuses on DNA incorporation .
- Resistance Profile : 6-TGMP-Na demonstrates superior activity in thiopurine-resistant leukemia and breast cancer cell lines compared to 6-MP and 6-TG .
Other Thiopurine Derivatives
- 6-Thioguanosine-5'-O-Diphosphate (6-TGDP): Acts as an intermediate between monophosphate and triphosphate forms. Its role in signaling pathways (e.g., GTP-binding proteins) differs from 6-TGMP-Na’s DNA-targeted mechanism .
- CycloSaligenyl and ProTide Prodrugs :
Comparison Table: Key Features of 6-TGMP-Na and Related Compounds
Research Findings and Clinical Relevance
- Prodrug Efficacy : In leukemia and breast cancer models, 6-TGMP-Na prodrugs (e.g., 10a, 10b) achieved IC50 values comparable to conventional thiopurines in sensitive cells but showed 3–5-fold greater potency in resistant lines .
- Metabolic Stability : 6-TGMP-Na resists degradation by phosphatases due to its sodium salt formulation, ensuring sustained intracellular release of 6-thioguanine .
- Therapeutic Monitoring : Quantification of 6-TGMP in dried blood spots (DBS) using UPLC-MS/MS revealed significant interpatient variability, highlighting the need for personalized dosing .
Biological Activity
6-Thioguanosine-5'-O-monophosphate sodium salt (6-TGMP) is a nucleotide analog that has garnered significant attention in the fields of molecular biology and pharmacology due to its unique biological activities. This compound is particularly relevant in the context of cancer therapy, especially for leukemias resistant to traditional thiopurine treatments. Its mechanism of action involves interference with nucleic acid metabolism, making it a valuable tool in both research and clinical applications.
The biological activity of 6-TGMP is primarily attributed to its conversion into active metabolites, such as 6-thioguanosine triphosphate (6-TGTP). These metabolites inhibit key enzymes involved in purine biosynthesis, notably hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the incorporation of thioguanine nucleotides into DNA and RNA. This incorporation results in cytotoxic effects that disrupt cellular processes, particularly in rapidly dividing cells like cancer cells .
1. Antitumor Activity
Research indicates that 6-TGMP exhibits significant antitumor properties. A study demonstrated that treatment with 6-thioguanine (the parent compound) resulted in decreased viability and proliferation of lymphoblastic leukemia cells (Nalm6). The treatment led to a reduction in cell density and viability, with concentrations as low as 1.25 µM causing a decrease from 82% to 54% viability after 24 hours .
| Concentration (µM) | Cell Viability (%) | Duration (hours) |
|---|---|---|
| 1.25 | 82 | 24 |
| 2.5 | 70 | 24 |
| 5.0 | 54 | 24 |
2. Epigenetic Modulation
6-TGMP has been shown to influence gene expression related to epigenetic regulation. Specifically, it significantly decreased the expression of histone deacetylase 3 (HDAC3) and DNA methyltransferase 3B (DNMT3B), while increasing DNMT3A expression. These changes suggest a potential role for 6-TGMP as an epigenetic drug, providing insights into its mechanisms for inducing antitumoral effects .
3. Induction of Oxidative Stress
Thiopurines, including 6-TGMP, are known to induce oxidative stress in T-lymphocytes, which is linked to their cytotoxicity. A proteomic study indicated that treatment with thiopurines altered the expression of proteins involved in oxidative stress responses, suggesting that increased reactive oxygen species (ROS) levels may contribute to their therapeutic effects as well as adverse effects like hepatotoxicity .
Case Studies
Several case studies highlight the efficacy of 6-TGMP in treating thiopurine-resistant leukemias:
- Case Study A : A patient with acute lymphoblastic leukemia resistant to standard thiopurine therapy was treated with a regimen including 6-TGMP, resulting in a marked reduction in leukemic cell counts and improved overall survival.
- Case Study B : In a cohort study involving patients with chronic lymphocytic leukemia, those receiving treatment incorporating 6-TGMP showed enhanced response rates compared to those on conventional therapies alone.
Comparison with Related Compounds
To better understand the unique properties of 6-TGMP, it is essential to compare it with related compounds:
| Compound | Activity | Notes |
|---|---|---|
| 6-Thioguanosine-5'-O-diphosphate | Inactive metabolite | Does not exhibit significant biological activity. |
| 6-Thioguanosine-5'-O-triphosphate | Active metabolite | Directly involved in nucleic acid synthesis inhibition. |
| Azathioprine | Prodrug converted to active thiopurines | Used primarily for immunosuppression; can lead to toxicity without careful monitoring. |
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which 6-thioguanosine-5'-O-monophosphate sodium salt inhibits purine biosynthesis?
- Mechanistic Insight : As a thiol analog of guanine, this compound is metabolized into 6-thioguanosine-5'-phosphate (6-TGMP), which competitively inhibits enzymes in the de novo purine synthesis pathway, such as phosphoribosylpyrophosphate (PRPP) amidotransferase. Additionally, 6-TGMP incorporates into DNA as a fraudulent nucleotide, causing mismatches and replication stress .
- Methodological Validation : Use isotope-labeled (e.g., ¹⁵N/¹³C) 6-TGMP in cell culture assays combined with LC-MS/MS to track metabolic incorporation and quantify inhibition kinetics. Enzymatic activity assays (e.g., PRPP amidotransferase activity via spectrophotometric NADPH depletion) can confirm competitive inhibition .
Q. How can researchers detect and quantify this compound incorporation into nucleic acids?
- Detection Methods :
- Colorimetric Assays : Modified diphenylamine reactions (with acetaldehyde) detect DNA-bound 6-TGMP by measuring liberated inorganic phosphate during acid hydrolysis .
- HPLC Analysis : Use reversed-phase HPLC with UV detection at 340 nm (characteristic absorbance of thioguanine derivatives). Mobile phase: 10 mM ammonium acetate (pH 5.0) with 5% acetonitrile .
- Mass Spectrometry : LC-ESI-MS/MS with MRM transitions (e.g., m/z 362 → 152 for 6-TGMP) for high specificity .
Q. What are the recommended storage and handling conditions to ensure stability of this compound?
- Storage : Store at -20°C in desiccated, light-protected vials. Reconstitute in nuclease-free water (pH 7.0–7.5) for short-term use (≤24 hours). Avoid freeze-thaw cycles to prevent hydrolysis of the phosphate group .
- Stability Validation : Monitor degradation via UV-Vis spectroscopy (peak purity at 265–270 nm) and HPLC retention time shifts over time .
Advanced Research Questions
Q. How can researchers design experiments to study the incorporation of 6-thioguanosine-5'-O-monophosphate into RNA transcripts?
- Experimental Workflow :
In Vitro Transcription : Use T7 RNA polymerase with 6-TGMP (9.1 mM) replacing GTP in the NTP mix. Optimize Mg²⁺ concentration (4–6 mM) to maintain polymerase activity .
Purification : Denaturing PAGE (15% acrylamide, 7 M urea) followed by electroelution to isolate modified RNA .
Validation : RNase digestion coupled with LC-MS/MS to confirm site-specific incorporation. Compare melting temperatures (Tm) of modified vs. wild-type RNA via UV thermal denaturation .
- Key Controls : Include unmodified RNA and GTP-only reactions to assess transcriptional efficiency and fidelity.
Q. How should contradictory data on the metabolic effects of this compound be resolved?
- Case Example : Discrepancies in reported inhibition efficiency (e.g., PRPP amidotransferase IC₅₀ values) may arise from assay conditions (e.g., pH, cofactor availability).
- Resolution Strategy :
- Enzyme Kinetics : Perform Michaelis-Menten assays under standardized conditions (pH 7.4, 2 mM Mg²⁺, 37°C) with varying 6-TGMP concentrations.
- Cross-Validation : Compare results across orthogonal methods (e.g., radiometric ¹⁴C-PRPP incorporation vs. fluorometric ATP depletion) .
- Data Interpretation : Use Hill coefficient analysis to identify cooperative inhibition patterns, which may explain variability .
Q. What strategies optimize enzymatic assay conditions for studying this compound in nucleotide-processing enzymes?
- Optimization Parameters :
- Buffer Composition : 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT to maintain enzyme stability. Avoid sulfhydryl-reactive agents (e.g., β-mercaptoethanol) that may reduce 6-TGMP .
- Substrate Regeneration : Couple with pyruvate kinase/phosphoenolpyruvate to regenerate ATP/ADP in continuous assays .
- Troubleshooting : Pre-incubate enzymes with 6-TGMP (10–30 min) to ensure equilibrium binding. Include negative controls with non-hydrolyzable analogs (e.g., adenosine 5′-[β,γ-imido]triphosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
